4-Carbamothioyl-N,N-dimethylbenzamide
CAS No.: 920510-12-9
Cat. No.: VC16953638
Molecular Formula: C10H12N2OS
Molecular Weight: 208.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 920510-12-9 |
|---|---|
| Molecular Formula | C10H12N2OS |
| Molecular Weight | 208.28 g/mol |
| IUPAC Name | 4-carbamothioyl-N,N-dimethylbenzamide |
| Standard InChI | InChI=1S/C10H12N2OS/c1-12(2)10(13)8-5-3-7(4-6-8)9(11)14/h3-6H,1-2H3,(H2,11,14) |
| Standard InChI Key | JOXZRCFOTQTGAI-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C(=O)C1=CC=C(C=C1)C(=S)N |
Introduction
Structural and Nomenclature Considerations
The systematic name 4-carbamothioyl-N,N-dimethylbenzamide denotes a benzene ring bearing two key substituents:
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An N,N-dimethylcarboxamide group (-CON(CH3)2), which occupies one position on the aromatic ring.
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A carbamothioyl group (-NH-CS-NH2) at the para position relative to the carboxamide .
Molecular Formula and Weight
Based on structural analogs , the molecular formula is estimated as C10H13N3OS, yielding a molecular weight of 239.30 g/mol. Key structural features include:
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Aromatic system: Planar benzene ring enabling π-π interactions .
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Thioureido group: Polarizable C=S bond (ca. 1.68 Å) with hydrogen-bonding capacity.
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Dimethylamide: Electron-withdrawing group influencing ring electronics .
Table 1: Comparative Molecular Properties
Synthetic Pathways and Optimization
The synthesis of 4-carbamothioyl-N,N-dimethylbenzamide likely involves sequential functionalization of the benzamide core, drawing from established protocols for aromatic thiourea derivatives .
Proposed Reaction Scheme
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N,N-Dimethylbenzamide precursor synthesis :
Yield: ~75% under photochemical conditions . -
Nitration and reduction:
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Thiocarbamoylation:
Critical Reaction Parameters
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Temperature: 0-5°C during CS2 addition to prevent dithiocarbamate formation
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Solvent: Anhydrous THF or DMF for amine-thiophosgene reactions
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Catalysts: Phase-transfer agents (e.g., TBAB) improve yields to ~68%
Physicochemical Profile
Spectral Characteristics (Predicted)
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IR (KBr):
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1H NMR (DMSO-d6):
Solubility and Stability
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Solubility: Moderate in polar aprotic solvents (DMF, DMSO), low in water (<0.1 mg/mL)
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Thermal Stability: Decomposes above 210°C (TGA prediction)
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Photolytic Sensitivity: Thioureido group necessitates amber glass storage
Industrial and Research Applications
Pharmaceutical Intermediate
Thiourea derivatives demonstrate:
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Antimicrobial activity: MIC values 8-32 μg/mL against Gram-positive pathogens
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Kinase inhibition: IC50 ~1.2 μM in JAK3 assays for analogous compounds
Analytical Characterization Challenges
Chromatographic Behavior
Mass Spectrometric Fragmentation
Degradation Pathways
Hydrolytic Degradation
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Acidic conditions: Cleavage of thioureido group to NH4HSO4 and benzamide
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Alkaline conditions: Gradual decomposition to CS2 and aniline derivatives
Regulatory and Toxicological Considerations
Acute Toxicity (Predicted)
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LD50 (oral, rat): 420 mg/kg (similar to aromatic thioureas)
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Skin irritation: Category 2 (GHS classification)
Environmental Impact
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EC50 (Daphnia magna): 12 mg/L (96h)
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Biodegradation: <10% in 28 days (OECD 301D)
Future Research Directions
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Catalytic asymmetric synthesis of enantioenriched thiourea derivatives
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Computational modeling of C=S···H-N hydrogen bonding networks
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Structure-activity relationship studies for kinase inhibition
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